molecular formula C9H11ClO3 B7936598 1-Chloro-2,3,4-trimethoxybenzene CAS No. 77241-44-2

1-Chloro-2,3,4-trimethoxybenzene

Cat. No.: B7936598
CAS No.: 77241-44-2
M. Wt: 202.63 g/mol
InChI Key: LIHWMLGRCUKVLB-UHFFFAOYSA-N
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Description

1-Chloro-2,3,4-trimethoxybenzene, also known as 5-chloro-1,2,3-trimethoxybenzene, is a versatile aromatic building block in organic and medicinal chemistry research . Its molecular formula is C9H11ClO3, with a molecular weight of 202.635 g/mol . The compound is characterized by the presence of three electron-donating methoxy groups and one electron-withdrawing chlorine atom on the benzene ring, creating a multifunctional scaffold for further synthetic elaboration. It is related to 1,2,3-trimethoxybenzene, a common precursor in synthesis, but the added chlorine atom provides a distinct site for selective functionalization via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution . This compound serves as a key synthetic intermediate for researchers. Its primary research value lies in its application as a precursor for the synthesis of more complex organic molecules, including pharmaceutical candidates and ligands for metal complexes . The specific substitution pattern makes it a valuable starting material for exploring structure-activity relationships in drug discovery, particularly in the development of compounds with trimethoxybenzene pharmacophores. The compound must be handled by qualified professionals in accordance with all applicable regulations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human use.

Properties

IUPAC Name

1-chloro-2,3,4-trimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHWMLGRCUKVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949555
Record name 1-Chloro-2,3,4-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2675-80-1, 54625-53-5, 77241-44-2
Record name 5-Chloro-1,2,3-trimethoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002675801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-2,3,4-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054625535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, chlorotrimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077241442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2,3,4-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Chlorination of Trimethoxybenzene Isomers

The most straightforward route involves electrophilic aromatic substitution (EAS) on preformed trimethoxybenzene isomers. Trichloroisocyanuric acid (TCCA) has emerged as a preferred chlorinating agent due to its stability and controlled reactivity. In a representative procedure, 2,3,4-trimethoxybenzene reacts with TCCA in ethyl acetate at 0°C, yielding this compound with 70–85% efficiency. Acetic acid is often added to protonate the cyanuric acid byproduct, enhancing reaction homogeneity.

A critical challenge lies in the regioselectivity of chlorination. Methoxy groups at positions 2, 3, and 4 activate the ring toward EAS but direct incoming electrophiles to ortho/para positions relative to each substituent. Computational studies suggest that steric hindrance between adjacent methoxy groups favors chlorination at the less hindered position 1. This is corroborated by NMR data showing singlets for the aromatic proton in analogous trichloro-TMB derivatives.

Stepwise Methylation and Chlorination

For laboratories lacking access to preformed 2,3,4-trimethoxybenzene, a stepwise approach starting from polyhydroxybenzenes is viable. Pyrogallol (1,2,3-trihydroxybenzene) serves as a common precursor:

  • Methylation : Treatment with dimethyl sulfate in aqueous NaOH at 60°C converts pyrogallol to 1,2,3-trimethoxybenzene. Excess dimethyl sulfate (3.5 eq.) and controlled pH (10–12) prevent demethylation.

  • Chlorination : The resulting 1,2,3-trimethoxybenzene undergoes chlorination using TCCA in acetone/water (1:1 v/v) at 0°C. The polar solvent mixture enhances solubility while minimizing side reactions.

This two-step process achieves an overall yield of 58–63%, with the chlorination step being rate-limiting due to competing dihalogenation.

Reaction Optimization and Condition Analysis

Chlorinating Agent Comparison

Table 1 compares the performance of chlorinating agents in synthesizing this compound.

AgentSolventTemp (°C)Yield (%)Purity (%)
Trichloroisocyanuric acidEthyl acetate08598.5
Cl₂ gasCH₂Cl₂257289.0
N-ChlorosuccinimideAcetonitrile406895.2

TCCA outperforms alternatives due to its solid-state stability and slower chlorine release, reducing over-chlorination. Cl₂ gas, while cost-effective for industrial use, requires stringent safety measures and yields lower purity.

Temperature and Solvent Effects

Low temperatures (0–5°C) are critical for minimizing dihalogenation. In acetone/water systems, the dielectric constant of the solvent mixture (ε = 41.3 at 0°C) stabilizes the chloronium ion intermediate, enhancing selectivity. Ethyl acetate, with its moderate polarity (ε = 6.0), offers a balance between reagent solubility and reaction control.

Purification and Characterization

Recrystallization Protocols

Crude products are purified via recrystallization from ethanol or ethanol/water mixtures. A typical procedure involves:

  • Dissolving the crude solid in hot ethanol (95%) at 78°C.

  • Gradual cooling to 4°C to induce crystallization.

  • Vacuum filtration and washing with cold ethanol.

This process removes unreacted starting materials and dichlorinated byproducts, achieving >99% purity as verified by GC-MS.

Spectroscopic Fingerprints

1H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, OCH₃), 3.88 (s, 6H, OCH₃), 6.40 (s, 1H, Ar-H). The absence of splitting in the aromatic proton signal confirms substitution at position 1. 13C NMR (100 MHz, CDCl₃) shows three distinct methoxy carbons (δ 56.7, 60.7, 60.9 ppm) and a quaternary chlorine-bearing carbon (δ 120.7 ppm).

Industrial Scalability and Applications

Continuous-Flow Synthesis

Recent advances adapt batch protocols to continuous-flow systems, reducing reaction times from 6 hours to 22 minutes. Key parameters:

  • Residence time : 8–10 minutes

  • Pressure : 4.5 bar

  • Throughput : 12 g/h

This method maintains yields at 82% while eliminating manual handling of hazardous reagents.

Pharmaceutical Relevance

This compound serves as a precursor to anticoagulants and kinase inhibitors. Its electron-rich aromatic ring facilitates Suzuki-Miyaura couplings, enabling rapid diversification .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3,4-trimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea are commonly used under mild to moderate conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

1-Chloro-2,3,4-trimethoxybenzene is characterized by its chlorinated aromatic structure with three methoxy groups. The presence of these functional groups enhances its reactivity and solubility in organic solvents, making it a valuable compound in various chemical reactions.

Derivatization Agent for Halogen Quantification

One of the primary applications of this compound is as a derivatizing agent for the quantification of halogens (specifically free chlorine and bromine) in aqueous systems. Research has demonstrated that this compound can selectively react with hypochlorite (HOCl) and hypobromite (HOBr), yielding stable derivatives that can be quantified using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC) .

Key Findings:

  • Method Quantitation Limits (MQL): The MQL for HOCl was determined to be 15 nmol L1^{-1} (1.1 µg L1^{-1}), while for HOBr it was 30 nmol L1^{-1} (2 µg L1^{-1}) .
  • Application Range: This method has been successfully applied to various water types, including drinking water, pool water, and chlorinated surface waters .

Synthesis of Halogenated Products

The compound serves as an intermediate in the synthesis of various halogenated products. Its reactivity allows for the introduction of halogen atoms into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals.

Table 1: Synthesis Applications of this compound

ApplicationDescription
HalogenationUsed to synthesize halogenated derivatives for research.
PharmaceuticalIntermediate in the synthesis of bioactive compounds.
AgrochemicalUtilized in creating pesticides and herbicides.

Case Study 1: Water Quality Monitoring

A study conducted by Dias et al. explored the efficacy of this compound in monitoring free halogens in treated waters. The results indicated that this compound provided a more sensitive detection method compared to traditional techniques, allowing for better management of disinfection processes .

Case Study 2: Environmental Analysis

Another application highlighted the use of this compound in environmental analysis to detect trace levels of bromide in various reagents. The ability to quantify bromide impurities is essential for ensuring the quality of chemical products used in environmental settings .

Mechanism of Action

The mechanism of action of 1-chloro-2,3,4-trimethoxybenzene involves its interaction with various molecular targets and pathways. The chlorine atom and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Positional Isomers of Chloro-Trimethoxybenzene

The positional arrangement of substituents significantly alters physical and chemical properties. Key isomers include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
1-Chloro-2,3,4-trimethoxybenzene 54625-53-5 C₉H₁₁ClO₃ 202.63 High purity (95%+), used in cross-coupling reactions
1-Chloro-2,3,5-trimethoxybenzene Not specified C₉H₁₁ClO₃ 202.63 Synthesized via photoredox catalysis (62% yield, orange oil)
2-Chloro-1,3,4-trimethoxybenzene 140665-34-5 C₉H₁₁ClO₃ 202.63 Similar applications, distinct NMR shifts due to substituent positions
5-Chloro-1,2,3-trimethoxybenzene 2675-80-1 C₉H₁₁ClO₃ 202.63 Lower synthetic accessibility; limited commercial availability

Key Findings :

  • Synthesis : this compound is commercially available (95% purity), while isomers like 1-Chloro-2,3,5-trimethoxybenzene require photoredox catalysis for synthesis .
  • Reactivity : The chlorine atom in this compound is activated by ortho- and para-methoxy groups, enhancing its susceptibility to nucleophilic aromatic substitution compared to isomers with meta-oriented methoxy groups .

Halogenated Analogs (Bromo and Iodo Derivatives)

Replacing chlorine with other halogens modifies electronic properties and reaction pathways:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
1-Bromo-2,3,4-trimethoxybenzene 10385-36-1 C₉H₁₁BrO₃ 247.09 Higher molecular weight; used in Suzuki-Miyaura couplings
1-Iodo-2,3,4-trimethoxybenzene Not specified C₉H₁₁IO₃ 294.09 Superior leaving group ability; employed in Ullmann reactions

Key Findings :

  • Reactivity : Bromo and iodo analogs exhibit faster reaction kinetics in cross-coupling reactions due to weaker C–Br and C–I bonds compared to C–Cl .
  • Stability : Chloro derivatives are more stable under ambient conditions, whereas iodo analogs may degrade upon prolonged light exposure .

Comparison with Other Chlorinated Aromatic Compounds

Chlorinated benzenes with nitro or methyl groups demonstrate divergent toxicity and applications:

Compound Name CAS Number Key Differences
1-Chloro-2,4-dinitrobenzene 97-00-7 Highly toxic (rat oral LD₅₀: 1070 mg/kg); causes severe dermatitis
1,3,5-Trichlorobenzene 108-70-3 Non-reactive in substitution; used as a solvent or reference material

Key Findings :

  • Toxicity : this compound is less toxic than 1-Chloro-2,4-dinitrobenzene, as methoxy groups reduce electrophilicity and bioactivity .
  • Applications : Unlike 1,3,5-trichlorobenzene, this compound is reactive in synthetic chemistry due to its electron-rich aromatic ring .

Biological Activity

1-Chloro-2,3,4-trimethoxybenzene, with the molecular formula C9_9H11_{11}ClO3_3, is an aromatic compound characterized by a chlorine atom and three methoxy groups attached to a benzene ring. This unique structure influences its chemical reactivity and biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against certain bacterial strains. Studies have shown it possesses weak to moderate antibacterial effects, warranting further investigation into its potential as a therapeutic agent .

Case Study: Antibacterial Activity

A study evaluated the compound's efficacy against several Gram-positive and Gram-negative bacteria. The results indicated that while the compound did not exhibit strong activity compared to established antibiotics, its unique structure may allow for modifications that could enhance its antibacterial properties.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties . Research is ongoing to explore its mechanisms of action and effectiveness in inhibiting cancer cell proliferation. The presence of the chlorine atom and methoxy groups is believed to play a crucial role in its interaction with cellular targets .

The biological activity of this compound is thought to involve interactions with various molecular targets within cells. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy groups enhance solubility and reactivity. This dual functionality allows the compound to engage with enzymes and receptors, potentially leading to diverse biochemical effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-Chloro-2,4,6-trimethoxybenzene Different substitution patternVaries significantly in activity
2,3,4-Trimethoxybenzene Lacks chlorinePrimarily studied for antioxidant properties
1-Bromomethyl-2,3-dimethoxybenzene Bromine instead of chlorineHigher reactivity; potential for different biological effects

This table illustrates how slight variations in structure can lead to significant differences in biological activity.

Synthesis and Applications

This compound is synthesized through various methods that typically involve chlorination of trimethoxybenzene derivatives. Its applications extend beyond biological research; it serves as an intermediate in organic synthesis and has potential uses in the production of dyes and pigments .

Toxicological Studies

Toxicological evaluations are crucial for understanding the safety profile of this compound. Limited studies indicate that while it may exhibit some toxicity at high concentrations, further research is needed to establish a comprehensive safety profile .

Q & A

Q. How is the antimicrobial activity of this compound screened in vitro, and what metrics define efficacy?

  • Methodological Answer : Standardized assays include agar diffusion (inhibition zone diameter, IZD) and broth microdilution (minimum inhibitory concentration, MIC) against Gram-positive bacteria (e.g., S. aureus). Activity is classified using NCCLS guidelines, with MIC ≤ 8 µg/mL indicating promising leads .

Advanced Research Questions

Q. How do computational docking studies predict the interaction of this compound with bacterial DNA gyrase?

  • Methodological Answer : Molecular docking software (e.g., MOE, AutoDock) simulates ligand-enzyme interactions using crystal structures of DNA gyrase (PDB ID: 1KZN). Binding affinity (ΔG) and hydrogen-bonding patterns with key residues (e.g., Asp73, Ala68) are analyzed. Validation includes molecular dynamics simulations to assess stability over 100 ns trajectories .

Q. What experimental strategies address discrepancies between in-silico predictions and in vitro antimicrobial activity?

  • Methodological Answer : Discrepancies may arise from bacterial efflux pumps or poor membrane permeability. Solutions include:
  • Efflux pump inhibition assays (e.g., using phenylalanine-arginine β-naphthylamide).
  • Permeability enhancement via structural modifications (e.g., adding lipophilic groups).
  • Biofilm disruption studies to assess activity in resistant bacterial communities .

Q. How does the substitution pattern on the benzene ring influence bioactivity and target selectivity?

  • Methodological Answer : Comparative SAR studies reveal that:
  • Chloro groups at position 1 enhance electrophilic reactivity.
  • Methoxy groups at positions 2, 3, and 4 improve solubility and DNA intercalation.
    Derivatives with bulkier substituents (e.g., iodinated analogs) show reduced activity due to steric hindrance .

Q. What advanced analytical techniques monitor oxidative degradation pathways of this compound?

  • Methodological Answer : HPLC-MS and FTIR spectroscopy track degradation products under UV light or oxidative conditions (e.g., H₂O₂ exposure). Major degradation products include quinone derivatives, identified via fragmentation patterns in MS/MS .

Q. How are pharmacokinetic properties optimized while retaining efficacy?

  • Methodological Answer : In-silico ADMET predictions (e.g., using SwissADME) guide modifications:
  • Lipophilicity (LogP) : Adjusted to 2–3 for balanced membrane permeability and solubility.
  • Polar surface area (PSA) : Maintained < 80 Ų to enhance blood-brain barrier penetration.
  • Metabolic stability : Assessed via cytochrome P450 inhibition assays .

Data Contradiction Resolution

Q. How are conflicting results between computational binding affinity and experimental MIC values reconciled?

  • Methodological Answer : Contradictions arise from:
  • Protein flexibility : DNA gyrase conformational changes not captured in rigid docking.
  • Cellular uptake barriers : Use LC-MS quantification to measure intracellular concentrations.
  • Resistance mechanisms : Genomic sequencing of surviving bacterial colonies identifies mutations in target enzymes .

Tables for Key Findings

Property Value/Method Reference
MIC (S. aureus) 4 µg/mL (broth microdilution)
LogP 2.5 (predicted via Molinspiration)
DNA Gyrase ΔG (kcal/mol) -9.2 (AutoDock Vina)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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